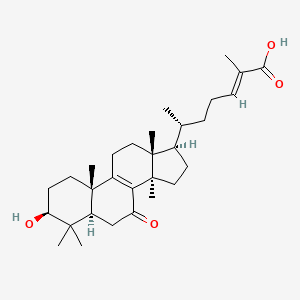

7-Oxo-ganoderic acid Z

Description

This compound has been reported in Ganoderma lucidum with data available.

from the mushroom Ganoderma lucidum; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,24+,28-,29-,30+/m1/s1 |

InChI Key |

ZNDCXCGTAALLTP-DKYKKQJNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 7-Oxo-ganoderic Acid Z: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid identified from the medicinal mushroom genus Ganoderma. This guide provides a comprehensive overview of the available scientific data on its discovery, isolation, and preliminary characterization. While specific quantitative biological data and detailed signaling pathway analysis for this compound are still emerging, this document consolidates the existing knowledge, drawing parallels from closely related compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The fruiting bodies of these fungi are rich in a diverse array of bioactive secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest for their therapeutic potential. This compound is one such compound, belonging to the highly oxygenated lanostane-type triterpenoids.[1] This guide aims to provide a detailed technical overview of the discovery and isolation of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.70 g/mol | [1] |

| CAS Number | 929248-72-6 | [1] |

| Appearance | Not specified in literature | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Discovery and Source

This compound has been isolated from the ethanol extract of the fruiting bodies of Ganoderma theaecolum.[2] This species, along with the more commonly known Ganoderma lucidum, is a source of a variety of lanostane triterpenoids.[1][2] The initial discovery and structure elucidation were accomplished through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols: Isolation and Purification

While a detailed, step-by-step protocol for the exclusive isolation of this compound is not available in the current literature, a general methodology can be inferred from the studies on the isolation of triterpenoids from Ganoderma theaecolum.[2] The following is a generalized workflow based on these findings.

Extraction

-

Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma theaecolum are used as the starting material.

-

Solvent Extraction : The powdered material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield of the triterpenoid-rich fraction.

-

Concentration : The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate the individual triterpenoids.

-

Silica Gel Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

ODS Column Chromatography : Fractions containing compounds of interest are further purified on an Octadecylsilyl (ODS) reversed-phase column. Elution is typically performed with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile and water.

Spectroscopic Data

The structural elucidation of this compound was performed using a combination of spectroscopic techniques. While the complete raw data is not publicly available, the key methods used for characterization are listed below. A comprehensive compilation of NMR and MS data for a wide range of ganoderic acids can be found in specialized reviews, which can serve as a reference for researchers.

| Spectroscopic Technique | Application |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework and stereochemistry. |

| - ¹H NMR | Provides information on the proton environment in the molecule. |

| - ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| - 2D NMR (COSY, HMQC, HMBC) | Used to establish connectivity between protons and carbons. |

Biological Activity and Quantitative Data

Research into the specific biological activities of this compound is still in its early stages. However, many ganoderic acids exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and enzyme-inhibitory activities.

Currently, there is no specific IC₅₀ value reported for this compound in the literature. However, for the structurally similar compound 7-Oxo-ganoderic acid Z2 , an IC₅₀ value has been determined.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| 7-Oxo-ganoderic acid Z2 | H460 (Human lung cancer) | Anti-tumor | 43.1 | [2] |

This data suggests that the 7-oxo functionality on the ganoderic acid scaffold may contribute to cytotoxic activity against cancer cell lines. Further studies are required to determine the specific bioactivities and potency of this compound.

Putative Signaling Pathway

Ganoderic acids are known to modulate various cellular signaling pathways, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways being prominent targets.[1] While the direct interaction of this compound with these pathways has not been explicitly demonstrated, a putative mechanism of action can be proposed based on the known activities of other ganoderic acids.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. Ganoderic acids are thought to inhibit this cascade, thereby exerting their anti-inflammatory effects.

Conclusion and Future Directions

This compound is a member of the pharmacologically significant family of ganoderic acids. While its discovery and basic characterization have been established, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:

-

Development of a standardized and high-yield isolation protocol.

-

Comprehensive biological screening to determine its specific pharmacological activities.

-

Quantitative assessment of its potency (e.g., IC₅₀, EC₅₀) in various in vitro and in vivo models.

-

Detailed mechanistic studies to confirm its interaction with specific signaling pathways.

The information compiled in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a solid foundation for advancing the scientific understanding of this compound.

References

7-Oxo-Ganoderic Acid Z (C30H46O4): A Technical Guide for Researchers

An In-depth Examination of a Bioactive Triterpenoid from Ganoderma lucidum

Abstract

7-Oxo-ganoderic acid Z, a lanostane-type triterpenoid with the molecular formula C30H46O4, is a constituent of the medicinal mushroom Ganoderma lucidum (Reishi). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and relevant experimental methodologies. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related ganoderic acids to provide a foundational understanding for future research.

Introduction

Ganoderma lucidum has been a cornerstone of traditional medicine in Asia for centuries, valued for its diverse therapeutic properties. Modern phytochemical investigations have identified a plethora of bioactive compounds within this fungus, with triterpenoids, particularly ganoderic acids, being a major focus of scientific inquiry. These compounds are biosynthesized via the mevalonate/isoprenoid pathway and are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer activities. This compound is one such triterpenoid, though it remains less characterized than other prominent ganoderic acids like Ganoderic Acid A. This guide aims to collate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C30H46O4 |

| Molecular Weight | 470.68 g/mol |

| IUPAC Name | (2E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

| CAS Number | 929248-72-6 |

| Appearance | Not specified in available literature |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of this compound are scarce in the reviewed literature. However, studies on closely related compounds provide valuable insights into its potential efficacy.

| Compound | Biological Activity | Cell Line | Assay | Result |

| 7-Oxo-ganoderic acid Z2 | Anti-tumor | H460 (Human lung cancer) | MTT Assay | IC50: 43.1 µmol/L[1] |

Note: The provided IC50 value is for 7-Oxo-ganoderic acid Z2, a closely related compound. Further studies are required to determine the specific activity of this compound.

Ganoderic acids, as a class, are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. It is plausible that this compound shares these properties.

Signaling Pathways

While the precise interactions of this compound with cellular signaling pathways have not been elucidated, the activities of other ganoderic acids suggest potential involvement in the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many ganoderic acids have been shown to inhibit the activation of NF-κB. A proposed general mechanism is the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Ganoderic acids have been reported to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of Ganoderic Acids

This protocol provides a general framework for the extraction and purification of ganoderic acids from Ganoderma lucidum.

Caption: General workflow for the extraction and isolation of ganoderic acids.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate different fractions.

-

Purification: Fractions containing the desired ganoderic acids are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structural Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., H460) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound is a promising, yet understudied, bioactive compound from Ganoderma lucidum. While its specific biological activities and mechanisms of action are not well-defined, the existing knowledge on related ganoderic acids suggests its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Biological Assays: Conducting a battery of in vitro assays to determine its IC50 values against a panel of cancer cell lines and its efficacy in relevant anti-inflammatory models.

-

Mechanistic Studies: Elucidating the specific molecular targets and its precise effects on key signaling pathways, such as NF-κB and MAPK.

-

In Vivo Studies: Evaluating the therapeutic potential of this compound in appropriate animal models of cancer and inflammatory diseases.

A more thorough investigation of this compound will contribute to a deeper understanding of the therapeutic potential of Ganoderma lucidum and may lead to the development of novel drug candidates.

References

Unveiling the Therapeutic Potential of 7-Oxo-ganoderic Acid Z: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes the current understanding of its anti-inflammatory, antioxidant, and anti-cancer activities, drawing upon available data for the compound and its close structural analogs. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Core Pharmacological Properties

This compound is a member of the ganoderic acid family, which is well-documented for a range of therapeutic effects. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related compounds and the general behavior of Ganoderma triterpenoids provide a strong indication of its potential. The primary pharmacological activities are centered around the modulation of key signaling pathways involved in inflammation and cancer.[1]

Quantitative Data

Direct quantitative pharmacological data for this compound remains to be fully elucidated in published studies. However, data for the structurally similar compound, 7-Oxo-ganoderic acid Z2, offers valuable insight into the potential potency of this class of molecules.

| Compound | Pharmacological Activity | Cell Line | Assay | IC50 Value |

| 7-Oxo-ganoderic acid Z2 | Anti-cancer | H460 (Human lung cancer) | MTT Assay | 43.1 µmol/L[2] |

Mechanism of Action: Signaling Pathway Modulation

Current research indicates that the pharmacological effects of this compound and related ganoderic acids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of the cellular response to inflammatory stimuli and are often dysregulated in chronic inflammatory diseases and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Ganoderic acids have been shown to inhibit this pathway, and it is proposed that this compound acts similarly. The likely mechanism involves the inhibition of IKK, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive cytoplasmic state, thereby downregulating the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases by various extracellular stimuli leads to the phosphorylation and activation of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of genes involved in inflammation and cell proliferation.

Ganoderic acids have been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38. It is hypothesized that this compound interferes with the upstream kinases that activate these MAPKs, thereby preventing the downstream activation of transcription factors and the subsequent expression of target genes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.

MTT Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of a compound on cultured cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Human cancer cell line (e.g., H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-6)

This protocol describes the measurement of key inflammatory mediators produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. The inhibitory effect of a compound on the production of these mediators can be quantified.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

LPS from E. coli

-

This compound stock solution (in DMSO)

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

24-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Nitric Oxide (NO) Measurement:

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α and IL-6 Measurement:

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

If a dose-response is observed, calculate the IC50 values.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein and its phosphorylated form.

Materials:

-

RAW 264.7 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells with this compound and/or LPS as described in the anti-inflammatory assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pharmacological properties of this compound.

Conclusion

This compound is a promising bioactive compound with potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While further research is required to establish specific quantitative data and detailed molecular interactions, the information presented in this guide provides a solid foundation for future investigations. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further explore the therapeutic potential of this and other related natural products.

References

An In-depth Technical Guide to 7-Oxo-ganoderic acid Z

CAS Number: 929248-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] As a member of the extensive family of ganoderic acids, this compound has garnered scientific interest for its diverse pharmacological activities. Triterpenoids from Ganoderma species are recognized for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and mechanisms of action, with detailed experimental protocols for its evaluation.

Chemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton.

| Property | Value | Reference |

| CAS Number | 929248-72-6 | [1] |

| Molecular Formula | C₃₀H₄₆O₄ | [1] |

| Molecular Weight | 470.70 g/mol | [1] |

| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | [2] |

| Class | Triterpenoid | [1][2] |

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, positioning it as a compound of interest for further pharmacological development.[1]

Anti-Tumor Activity

While specific data for this compound is limited, related compounds from Ganoderma show significant anti-proliferative effects. For instance, a structurally similar compound, 7-Oxo-ganoderic acid Z2, has demonstrated inhibitory activity against lung cancer cells.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 7-Oxo-ganoderic acid Z2 | H460 (Human lung cancer) | MTT | 43.1 | [3] |

Anti-Mycobacterial Activity

This compound has been identified as a natural product with activity against Mycobacterium tuberculosis.[4] While specific Minimum Inhibitory Concentration (MIC) values for this particular compound are not detailed in the currently available literature, related lanostane triterpenoids from Ganoderma species have shown potent activity. For example, a semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 µg/mL against the virulent H37Rv strain.[5]

| Compound | Strain | Assay | MIC (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis | N/A | Data not available | [4] |

| Lanostane Triterpenoid Derivative (GA003) | M. tuberculosis H37Rv | MABA | 0.313 | [5] |

| Lanostane Triterpenoid Derivative (GA003) | M. tuberculosis XDR Strains | MABA | 0.313 - 1.25 | [5] |

Anti-Inflammatory and Antioxidant Activities

This compound is known to modulate inflammatory pathways and exhibit antioxidant properties.[1] The mechanism is believed to involve the inhibition of key signaling molecules like NF-κB and the MAPK pathways.[1] Specific EC₅₀ or IC₅₀ values for these activities are not yet published.

Signaling Pathways and Mechanism of Action

This compound is reported to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation and cell proliferation, namely the NF-κB and MAPK pathways.[1]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF-κB activation.[6][7]

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and stress response. It typically consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways is common in cancer and inflammatory conditions. This compound is thought to interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in the inflammatory and proliferative responses.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

General Experimental Workflow

A typical workflow for evaluating the bioactivity of a natural product like this compound involves a series of steps from initial screening to mechanistic studies.

Anti-Tumor Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Anti-Mycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used to determine the MIC of compounds against M. tuberculosis.

-

Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50.

-

Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the compound at various concentrations to the wells.

-

DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control with methanol instead of the sample. Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates a range of promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and antioxidant effects. Its mechanism of action appears to be linked to the modulation of fundamental cellular signaling pathways such as NF-κB and MAPK. While quantitative data for this specific compound is still emerging, the information available for closely related ganoderic acids underscores its potential as a lead compound for drug discovery. Further in-depth studies are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety profiles, and explore its utility in preclinical models of human diseases.

References

- 1. This compound | 929248-72-6 | EMB24872 [biosynth.com]

- 2. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | 抗结核分支杆菌剂 | MCE [medchemexpress.cn]

- 5. Semisynthetic modifications of antitubercular lanostane triterpenoids from Ganoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 7-Oxo-ganoderic acid Z in Ganoderma lucidum using High-Performance Liquid Chromatography

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of Ganoderma lucidum extracts and derived products. The protocol herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine, particularly in Asia. Its therapeutic effects are attributed to a rich diversity of secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest. These compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

This compound is a specific lanostanoid triterpene isolated from Ganoderma lucidum. It is of particular interest to researchers for its potential therapeutic applications. Accurate quantification of this and other ganoderic acids is crucial for the standardization of raw materials, quality control of finished products, and for furthering research into their pharmacological mechanisms. This document provides a detailed HPLC method for the reliable quantification of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from Ganoderma lucidum samples.

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation

-

Grinding: Dry the fruiting bodies or mycelia of Ganoderma lucidum at 60°C to a constant weight and grind into a fine powder (80-100 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Filtration: After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions

-

Instrument: Agilent 1260 Infinity HPLC system or equivalent.[1][2]

-

Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).[2]

-

Mobile Phase:

-

Gradient Elution:

Time (min) % A % B 0 20 80 20 40 60 40 60 40 50 80 20 55 20 80 | 60 | 20 | 80 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 252 nm.[3]

-

Injection Volume: 10 µL.

Standard Preparation

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL.

Method Validation Data

While specific validation data for this compound is not widely published, the following tables present representative validation parameters for other ganoderic acids, which are expected to be similar for this compound under the described conditions.

Table 1: Linearity, LOD, and LOQ of Representative Ganoderic Acids

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Ganoderic Acid A | 0.5 - 100 | > 0.999 | 0.15 | 0.5 |

| Ganoderic Acid B | 0.5 - 100 | > 0.999 | 0.12 | 0.4 |

| Ganoderic Acid C2 | 1.0 - 120 | > 0.999 | 0.20 | 0.6 |

| Ganoderic Acid D | 1.0 - 120 | > 0.999 | 0.18 | 0.55 |

Data presented are representative values based on published methods for similar compounds.

Table 2: Precision and Accuracy of Representative Ganoderic Acids

| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |

| Ganoderic Acid A | < 2.0 | < 3.0 | 98.5 - 102.1 |

| Ganoderic Acid B | < 2.0 | < 3.0 | 97.9 - 101.5 |

| Ganoderic Acid C2 | < 2.5 | < 3.5 | 98.2 - 102.5 |

| Ganoderic Acid D | < 2.5 | < 3.5 | 97.5 - 101.8 |

Data presented are representative values based on published methods for similar compounds.[3][4]

Signaling Pathway Context

While this application note focuses on the analytical methodology, it is important to note the biological context of this compound. Triterpenoids from Ganoderma lucidum are known to modulate various signaling pathways. The diagram below provides a simplified overview of potential pathways influenced by these compounds, highlighting their relevance in drug discovery.

Caption: Simplified signaling pathways potentially modulated by ganoderic acids.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in Ganoderma lucidum. The protocol is straightforward and utilizes standard analytical instrumentation. This method can be readily implemented in quality control laboratories and research settings to ensure the consistency and potency of Ganoderma-based products and to facilitate further pharmacological investigations.

References

Application Notes & Protocols: UPLC-MS/MS Analysis of 7-Oxo-ganoderic acid Z

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1][2] This compound, with the chemical formula C₃₀H₄₆O₄ and a molecular weight of 470.70 g/mol , has garnered significant interest within the scientific community due to its potential pharmacological activities.[1][2] Research suggests that this compound, along with other ganoderic acids, contributes to the therapeutic effects of Ganoderma lucidum, which include the modulation of inflammatory pathways and potential anti-tumor properties.[1][3] Specifically, ganoderic acids have been shown to interact with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in various matrices, including raw fungal material, extracts, and biological samples.[4] This document provides detailed application notes and protocols for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical parameters for the UPLC-MS/MS analysis of ganoderic acids, which can be adapted and optimized for this compound.

Table 1: UPLC-MS/MS Method Parameters (Illustrative)

| Parameter | Recommended Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 - 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temp. | 120 - 150 °C |

| Desolvation Temp. | 350 - 550 °C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon |

Table 2: Illustrative Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Table 3: Predicted MS/MS Transitions for this compound

Based on its structure and common fragmentation patterns of similar triterpenoids, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for method development. The precursor ion in negative mode would be [M-H]⁻ at m/z 469.3.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| 469.3 | Fragment 1 | 20-30 |

| 469.3 | Fragment 2 | 30-40 |

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of this compound.

Experimental Protocols

Sample Preparation: Extraction from Ganoderma lucidum

This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Materials:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Ethanol (95%) or Methanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Methanol (LC-MS grade)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.

-

Add 20 mL of 95% ethanol to the tube.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction process (steps 2-5) two more times with fresh solvent.

-

Combine all the supernatants.

-

Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40 °C until a dry residue is obtained.

-

Reconstitute the dried extract in 5 mL of LC-MS grade methanol.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis Protocol

This protocol describes the instrumental analysis of the prepared extract.

Procedure:

-

Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

-

Prepare a standard curve by serially diluting a stock solution of this compound in methanol to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Inject the standards, followed by the prepared samples and quality control (QC) samples.

-

Acquire data using the MRM mode with the optimized transitions for this compound.

-

Process the data using the instrument's software to generate a calibration curve and quantify the amount of this compound in the samples.

Visualizations

Experimental Workflow

Caption: UPLC-MS/MS Experimental Workflow for this compound.

Signaling Pathway Diagrams

Ganoderic acids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. While the precise interactions of this compound are still under investigation, the following diagrams illustrate the generally accepted mechanisms of inhibition by ganoderic acids.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Inhibition of the MAPK Signaling Pathway by this compound.

References

- 1. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ganoderma-market.com [ganoderma-market.com]

- 3. researchgate.net [researchgate.net]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Ethanol Extraction of 7-Oxo-ganoderic acid Z from Ganoderma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the extraction of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from the medicinal mushroom Ganoderma lucidum. The methodologies described are based on established ethanol extraction techniques for ganoderic acids.

Introduction

This compound is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom renowned in traditional medicine.[1][2][3] This compound, along with other ganoderic acids, is of significant interest to researchers due to its potential pharmacological activities, including the modulation of inflammatory and oxidative stress pathways.[1] Specifically, this compound has been noted to interact with key signaling pathways such as NF-κB and MAPK.[1] The initial and critical step in studying these compounds is their efficient extraction and purification from the fungal material. Ethanol-based extraction is a widely used method for obtaining triterpenoids from Ganoderma.[2][4][5]

Data on Ethanol Extraction of Ganoderic Acids

The following table summarizes quantitative data from various studies on the ethanol extraction of ganoderic acids from Ganoderma lucidum. It is important to note that these parameters are not exclusively for this compound but provide a valuable reference for optimizing its extraction.

| Parameter | Value | Ganoderic Acid Studied | Source |

| Ethanol Concentration | 95% (v/v) | General Ganoderic Acids | [2][4] |

| 80 wt% | Ganoderic Acid A | [6] | |

| 100% | Ganoderic Acid H | [7] | |

| 74% | Total Triterpenoids | [8] | |

| 25% | General Ganoderic Acids | [9] | |

| Extraction Temperature | 80°C | General Ganoderic Acids | [2] |

| 60.22°C | Ganoderic Acid H | [7] | |

| 60°C | General Ganoderic Acids | [4] | |

| Room Temperature | General Ganoderic Acids | [9] | |

| Extraction Duration | 6.00 hours | Ganoderic Acid H | [7] |

| 2 hours | General Ganoderic Acids | [4] | |

| 10 hours | General Ganoderic Acids | [9] | |

| 69 minutes (Ultrasound-assisted) | Total Triterpenoids | [8] | |

| Solid-to-Liquid Ratio | 1:20 (g/mL) | General Ganoderic Acids | [4] |

| 1:1.5 ( kg/L ) | General Ganoderic Acids | [2] | |

| 1:32 (g/mL) | Ganoderic Acid Σ | [10] | |

| 61 mL/g | Total Triterpenoids | [8] | |

| Yield (Example) | 2.09 mg/g powder (Ganoderic Acid H) | Ganoderic Acid H | [7] |

| 35% (Total yield of Ganoderic Acid A) | Ganoderic Acid A | [6] |

Experimental Protocols

The following is a generalized, multi-step protocol for the ethanol extraction and subsequent purification of this compound from Ganoderma lucidum fruiting bodies.

Part 1: Ethanol Extraction

-

Preparation of Ganoderma Material:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Grind the fruiting bodies into a fine powder using a pulverizer.

-

Pass the powder through a 60-mesh sieve to ensure uniformity.[4]

-

-

Solvent Extraction:

-

Filtration and Concentration:

-

After extraction, filter the mixture through an 8-layer gauze to remove the solid residue.[4]

-

Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove finer particles.[4]

-

Concentrate the resulting supernatant under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Part 2: Purification of this compound

The crude extract contains a mixture of various compounds. Further purification is necessary to isolate this compound.

-

Silica Gel Column Chromatography:

-

Reversed-Phase C-18 Column Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway.

References

- 1. biosynth.com [biosynth.com]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum Ethanol Extracts Enhance Re-Epithelialization and Prevent Keratinocytes from Free-Radical Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethanol Extract of Ganoderma lucidum Augments Cellular Anti-oxidant Defense through Activation of Nrf2/HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 7-Oxo-ganoderic acid Z from Fungal Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from fungal extracts, primarily from Ganoderma species. The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in the isolation and purification of this compound for further study and development.

Introduction

This compound is a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. As a bioactive molecule, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential therapeutic applications. This protocol details a multi-step purification process involving extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The purification of this compound is a multi-step process. The following table provides representative quantitative data for the purification of triterpenoids from Ganoderma species, illustrating the expected yield and purity at each stage of the process. Actual results may vary depending on the starting material and experimental conditions.

| Purification Step | Starting Material (Dry Weight) | Fraction Weight (g) | Triterpenoid Content (%) | Purity of this compound (%) | Yield of this compound (mg) |

| Crude Ethanol Extract | 1 kg | 50 | ~5-10 | <1 | - |

| Silica Gel Chromatography | 50 g | 5 | ~40-60 | ~5-15 | - |

| Reversed-Phase C18 Chromatography | 5 g | 0.5 | ~70-85 | ~50-70 | - |

| Preparative HPLC | 0.5 g | 0.02 | >95 | >98 | 20 |

Experimental Protocols

Preparation of Fungal Material

The fruiting bodies of Ganoderma lucidum should be dried in an oven at a temperature no higher than 60°C to preserve the integrity of the bioactive compounds. Once thoroughly dried, the fungal material should be ground into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.

Extraction of Triterpenoids

This protocol utilizes an optimized ethanol extraction method to obtain the crude triterpenoid extract.

-

Materials:

-

Dried and powdered Ganoderma lucidum

-

95% Ethanol

-

Large glass flasks or beakers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Weigh 1 kg of the dried fungal powder and place it into a large flask.

-

Add 10 L of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).

-

Macerate the mixture at room temperature for 24 hours with constant agitation using a shaking incubator or magnetic stirrer.

-

After 24 hours, separate the ethanol extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by decantation.

-

Repeat the extraction process on the fungal residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography for initial fractionation and removal of highly polar and non-polar impurities.

-

Materials:

-

Crude ethanol extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvents: Chloroform and Methanol (HPLC grade)

-

Fraction collector or collection tubes

-

-

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the packed column.

-

Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing triterpenoids.

-

Pool the fractions that show the presence of this compound and other similar triterpenoids.

-

Evaporate the solvent from the pooled fractions to obtain a triterpenoid-enriched fraction.

-

Reversed-Phase C18 Column Chromatography

Further purification of the triterpenoid-enriched fraction is achieved using reversed-phase C18 column chromatography.

-

Materials:

-

Triterpenoid-enriched fraction from silica gel chromatography

-

Reversed-phase C18 silica gel

-

Glass chromatography column

-

Solvents: Methanol and Water (HPLC grade)

-

Fraction collector or collection tubes

-

-

Procedure:

-

Pack the C18 silica gel into a chromatography column.

-

Dissolve the triterpenoid-enriched fraction in a small volume of methanol and load it onto the column.

-

Elute the column with a stepwise gradient of methanol and water. Start with a lower concentration of methanol (e.g., 50%) and gradually increase the methanol concentration (e.g., 60%, 70%, 80%, 90%, and 100%).

-

Collect fractions and monitor them by HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

-

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is preparative HPLC.

-

Materials:

-

Partially purified fraction from C18 chromatography

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

-

Solvents: Acetonitrile and Water with 0.1% Formic Acid (HPLC grade)

-

-

Procedure:

-

Dissolve the partially purified fraction in the mobile phase.

-

Set up the preparative HPLC system with a suitable mobile phase gradient. A typical gradient could be from 40% to 70% acetonitrile in water (both containing 0.1% formic acid) over 40 minutes.

-

Inject the sample onto the column.

-

Monitor the elution profile at a wavelength of 252 nm.

-

Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

References

- 1. 7-Oxo-ganoderic acid Z2 | CAS:1446104-52-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C30H46O4 | CID 71461154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 7-Oxo-ganoderic acid Z

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anti-inflammatory assays of 7-Oxo-ganoderic acid Z. The methodologies are based on established protocols for similar compounds, such as other ganoderic acids, and are intended to guide researchers in the preliminary assessment of this compound's anti-inflammatory potential.

Introduction

This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Various ganoderic acids have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] The primary mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[3][4] This document outlines the protocols to investigate the anti-inflammatory properties of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of expected outcomes from the described protocols.

| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| 0 (Control) | 100 ± 5 | 5 ± 2 | 4 ± 1 | 6 ± 2 |

| 0 (LPS only) | 98 ± 4 | 100 | 100 | 100 |

| 1 | 99 ± 5 | 85 ± 6 | 88 ± 5 | 90 ± 4 |

| 5 | 97 ± 3 | 65 ± 5 | 70 ± 4 | 72 ± 6 |

| 10 | 96 ± 4 | 45 ± 4 | 50 ± 3 | 55 ± 5 |

| 25 | 95 ± 5 | 25 ± 3 | 30 ± 4 | 35 ± 3 |

| 50 | 80 ± 6 | 15 ± 2 | 20 ± 2 | 22 ± 3 |

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[5]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[6]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

-

Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere for 12 hours.[7]

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[7]

-

Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Calculate the NO concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Treatment: Follow the same seeding, pre-treatment, and stimulation protocol as for the NO production assay.

-

Supernatant Collection: After the 18-24 hour incubation period, collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated by Western blotting.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control like β-actin or GAPDH).

-

Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

References

- 1. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells [signavitae.com]

- 5. Anti-inflammatory activity assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Oxo-ganoderic acid Z Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures for treatment with 7-Oxo-ganoderic acid Z, a bioactive triterpenoid derived from the mushroom Ganoderma lucidum. This compound and its derivatives have garnered significant interest for their potential anti-cancer and anti-inflammatory properties. The methodologies outlined below are essential for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Introduction

This compound belongs to the family of ganoderic acids, which are known to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Research suggests that the anti-cancer effects of ganoderic acids are mediated through the regulation of key signaling pathways such as NF-κB and MAPK.[1] These pathways are crucial in maintaining cellular homeostasis, and their dysregulation is often associated with cancer development and progression. The protocols provided herein describe methods to assess cell viability and to elucidate the molecular mechanisms of this compound-induced apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of 7-Oxo-ganoderic acid Z2 and the closely related Ganoderic Acid A (GA-A) on various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.

Table 1: Cytotoxicity of 7-Oxo-ganoderic acid Z2 and Ganoderic Acid A (GA-A) in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| 7-Oxo-ganoderic acid Z2 | H460 | Lung Cancer | Not Specified | 43.1[2] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 24 | 187.6[3] |

| 48 | 203.5[3] | |||

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[3] |

| 48 | 139.4[3] | |||

| Ganoderic Acid A | NALM-6 | Acute Lymphoblastic Leukemia | 48 | ~297 (140 µg/mL)[4] |

| Ganoderic Acid T | HeLa | Cervical Cancer | 24 | 13[5] |

Table 2: Effects of Ganoderic Acid A on Apoptosis-Related Protein Expression in HepG2 and SMMC7721 Cells (48h treatment)

| Cell Line | Treatment | Cyclin D1 Expression | p21 Expression | Cleaved Caspase-3 Expression |

| HepG2 | Control | Baseline | Baseline | Baseline |

| 100 µmol/l GA-A | Decreased[3] | Increased[3] | Increased[3] | |

| SMMC7721 | Control | Baseline | Baseline | Baseline |

| 75 µmol/l GA-A | Decreased[3] | Increased[3] | Increased[3] |

Experimental Protocols

Protocol 1: Cell Culture Preparation and Maintenance

-

Cell Line Selection and Culture:

-

Select a cancer cell line appropriate for your research focus (e.g., HepG2 for liver cancer, A549 for lung cancer).

-

Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest drug concentration.

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

-

-

MTT Assay Procedure:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.[7]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 3: Apoptosis Analysis by Western Blotting

This protocol is used to investigate the effect of this compound on the expression of key apoptosis-related proteins.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-